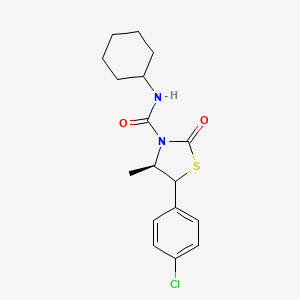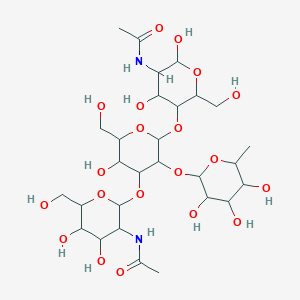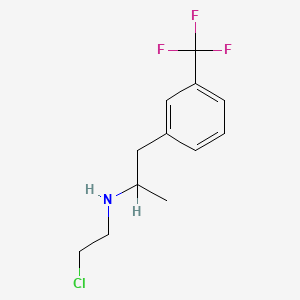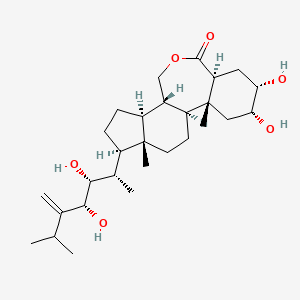
Dolicholide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dolicholide is a naturally occurring steroidal compound found in plants, particularly in the seeds of Dolichos lablab. It belongs to the brassinosteroids family, which are plant hormones known for their growth-promoting activities. This compound has a complex structure characterized by multiple hydroxyl groups and a lactone ring, making it a significant molecule in plant biology and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dolicholide involves several stereoselective steps. One common synthetic route starts from (22,24)-2α,3α-diacetoxy-5α-stigmast-22-en-6-one. This compound undergoes a series of reactions, including hydrolysis, oxidation, and cyclization, to yield this compound .
Industrial Production Methods: Most of the available this compound is extracted and purified from plant tissues using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Dolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its multiple hydroxyl groups and the presence of a lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to form ketones or carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
Dolicholide has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the stereoselective synthesis of complex molecules.
Biology: this compound plays a role in plant growth and development, making it a subject of interest in plant biology research.
Medicine: Although not extensively studied, this compound’s structural similarity to other bioactive steroids suggests potential medicinal applications.
Industry: Its growth-promoting properties make it useful in agricultural practices to enhance crop yields
Mécanisme D'action
Dolicholide exerts its effects by interacting with specific molecular targets in plants. It binds to receptor kinases on the cell membrane, initiating a signal transduction pathway that regulates various developmental processes. This pathway involves the activation of transcription factors that control gene expression related to growth and stress responses .
Comparaison Avec Des Composés Similaires
Dolicholide is unique among brassinosteroids due to its specific structural features, such as the presence of a lactone ring and multiple hydroxyl groups. Similar compounds include:
Brassinolide: Another potent brassinosteroid with similar growth-promoting activities.
Dolichosterone: A structurally related compound with a similar mode of action.
Castasterone: A precursor to brassinolide with comparable biological activities
This compound’s uniqueness lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for scientific research.
Propriétés
Numéro CAS |
85228-11-1 |
|---|---|
Formule moléculaire |
C28H46O6 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H46O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14,16-25,29-32H,3,7-13H2,1-2,4-6H3/t16-,17-,18+,19-,20-,21+,22-,23+,24+,25+,27+,28+/m0/s1 |
Clé InChI |
PPFRJNLKWADOTL-WOGJWQOOSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](C(=C)C(C)C)O)O |
SMILES canonique |
CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


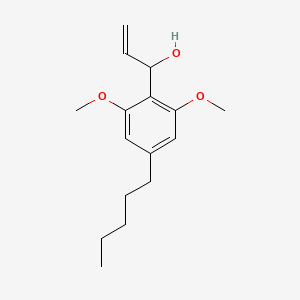

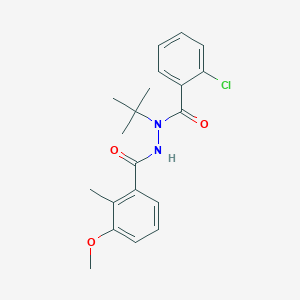
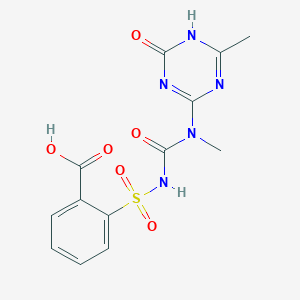
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
